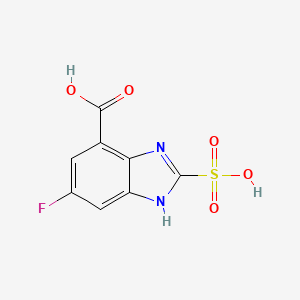

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

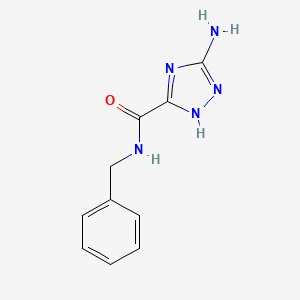

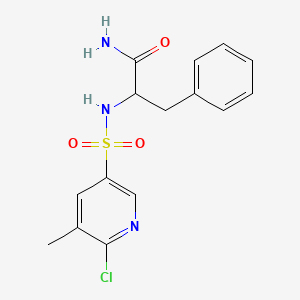

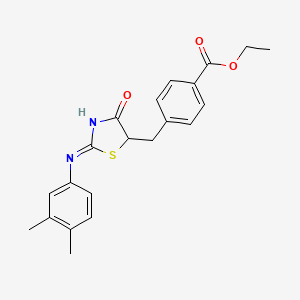

The compound “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery . It has been used in the development of a wide range of therapeutic agents .

Molecular Structure Analysis

The molecular structure of “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” can be represented by the InChI code:1S/C8H5FN2O5S/c9-3-1-4(7(12)13)6-5(2-3)10-8(11-6)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H,14,15,16) . Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are accelerated in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” include a molecular weight of 260.2 .Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research on sulfonated poly(arylene ether ketone) copolymers containing carboxylic acid groups has shown significant promise for applications in direct methanol fuel cells. These materials exhibit superior mechanical properties and a balance of proton conductivity, methanol permeability, thermal, and mechanical stabilities, indicating their potential as proton exchange membranes (PEMs) (Lin et al., 2009).

Sensing Applications

A study on a xanthene–benzimidazole receptor highlighted its efficiency as a receptor for neutral guests with oxygen atoms such as sulfoxides, ketones, or alcohols. This receptor shows significant potential for sensing applications, particularly in detecting carboxylic acids and anions like chloride due to its selective binding capabilities (Muñiz et al., 2010).

Green Synthesis Methods

A Brønsted acidic ionic liquid was utilized as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This represents an environmentally friendly method for producing complex heterocyclic compounds, showcasing the versatility of benzimidazole-related structures in green chemistry (Davoodnia et al., 2010).

Organic-Inorganic Hybrid Materials

Layered europium hydroxide composites intercalated with benzimidazole-5-carboxylic acid were developed, demonstrating enhanced thermal stability and novel luminescence properties. These findings suggest a pathway for improving the stability and fluorescence property of benzimidazoles, offering a strategy to fabricate hybrid materials with controllable structures and properties (Gu et al., 2017).

Fluorinated Compounds in Herbicides

Research on the selective fluorine substitution in herbicides indicated that introducing fluorine atoms can significantly alter herbicidal properties, as demonstrated with bentranil analogues. This suggests the potential of fluorinated benzimidazole derivatives in developing more effective and selective herbicide formulations (Hamprecht et al., 2004).

Fluorotelomer Sulfonic Acid Degradation

A study on the degradation of 6:2 fluorotelomer sulfonic acid under UV/persulfate and UV/sulfite conditions highlighted its potential for in-situ groundwater remediation. This research is critical for understanding the environmental fate of fluorotelomer compounds and developing effective treatment technologies (Bao et al., 2020).

Future Directions

Benzimidazole and its derivatives have been recognized as a promising pharmacophore in drug discovery . Therefore, the future directions for “6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid” and similar compounds could involve further exploration of their pharmacological activities and potential applications in the development of new therapeutic agents .

properties

IUPAC Name |

6-fluoro-2-sulfo-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O5S/c9-3-1-4(7(12)13)6-5(2-3)10-8(11-6)17(14,15)16/h1-2H,(H,10,11)(H,12,13)(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTXRBCIGLQIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(=O)O)N=C(N2)S(=O)(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2982522.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)

![1-[(3R)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2982532.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982539.png)

![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982543.png)